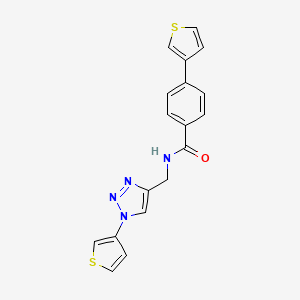

4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

4-(Thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with thiophene and 1,2,3-triazole moieties. For instance, similar benzamide derivatives with thiophene and triazole groups are synthesized by coupling thiophene-containing intermediates with triazole-based alkylamines under reflux conditions in tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound’s structure is characterized by two thiophene rings (at positions 3-yl) and a 1,2,3-triazole linker, which may confer unique electronic and steric properties relevant to biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c23-18(14-3-1-13(2-4-14)15-5-7-24-11-15)19-9-16-10-22(21-20-16)17-6-8-25-12-17/h1-8,10-12H,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEKENHFXUDSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a click reaction between an azide and an alkyne. The thiophene groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling. The final benzamide structure is achieved through amidation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using flow chemistry techniques for better control, and employing scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings typically yields sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.

Scientific Research Applications

4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene and triazole groups can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences :

- The triazole ring position (1,2,3- vs. 1,2,4-) and substituents (thiophene, halogen, or alkyl groups) significantly influence binding affinity and metabolic stability.

- Electron-withdrawing groups (e.g., -CF₃ in ) enhance electrophilic reactivity, while thiophene rings improve π-π stacking interactions in biological targets .

Observations :

Cytotoxicity and Anticancer Activity

Key Trends :

Antiviral Activity

Triazole-benzamide derivatives in show anti-HIV-1 activity (IC50 = 0.5–5 μM), with thiophene-containing analogs (e.g., III-15h) displaying moderate efficacy (melting point = 69–71°C, yield = 76%) .

Physicochemical and Analytical Characterization

Biological Activity

The compound 4-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a thiophene ring system and a triazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.42 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and triazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been shown to possess activity against various bacterial strains and fungi. The target compound may inhibit the growth of pathogens through disruption of cell wall synthesis or interference with nucleic acid metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests that the target compound may also reduce inflammation and pain.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions in enzymes, inhibiting their activity.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Antioxidant Properties : Thiophene derivatives may scavenge free radicals, reducing oxidative stress in cells.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of thiophene and triazole derivatives:

- Study on Triazole Derivatives : A study highlighted the anticancer effects of various triazole derivatives on multiple cancer cell lines, showing promising results for compounds similar to our target compound .

- Antimicrobial Evaluation : Another research evaluated a series of thiophene-based compounds against bacterial strains, establishing a correlation between structure and antimicrobial efficacy .

- Inflammation Models : Experimental models indicated that certain benzamide derivatives reduced inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| Triazole Formation | CuBr, DMF, 80°C, 18h | 75–85 | |

| Amide Coupling | HATU, DCM, RT, 6h | 65–75 |

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm), triazole protons (δ 7.8–8.2 ppm), and benzamide NH (δ 9.5–10.0 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : C=O stretch (~1650 cm⁻¹), triazole ring vibrations (~1450 cm⁻¹) .

Advanced: How to resolve contradictory bioactivity data between studies?

Methodological Answer:

Contradictions may arise due to impurities or assay variability. Use:

Orthogonal Assays : Compare results from antimicrobial (e.g., MIC assays) and anticancer (e.g., MTT) studies .

Purity Validation : HPLC (≥95% purity) and elemental analysis .

Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies .

Example : A study reported antimicrobial activity (MIC = 8 µg/mL) but no anticancer effects. Re-evaluate with standardized cell lines (e.g., HeLa vs. MCF-7) and confirm solubility in DMSO/PBS .

Advanced: How to design structure-activity relationship (SAR) studies for thiophene and triazole substituents?

Methodological Answer:

- Modify Substituents :

- Thiophene : Replace with furan or phenyl to assess π-π stacking effects.

- Triazole : Introduce methyl or nitro groups at the 1-position .

- Biological Testing : Use kinase inhibition assays (e.g., EGFR) or antimicrobial disk diffusion .

Q. Table 2: Hypothetical SAR Data

| Derivative | Thiophene Modification | IC₅₀ (EGFR, µM) | Antimicrobial Zone (mm) |

|---|---|---|---|

| Parent Compound | None | 12.5 | 15 |

| Derivative A | Furan replacement | 28.3 | 8 |

| Derivative B | Methyl-triazole | 9.1 | 18 |

Advanced: What computational strategies predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) to identify binding poses. Focus on hydrogen bonds with triazole and thiophene .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Binding Affinity Calculations : MM-PBSA/GBSA for free energy estimates .

Key Finding : Docking suggests the benzamide group forms critical hydrophobic interactions with EGFR’s ATP-binding pocket .

Basic: What solvents and catalysts optimize triazole formation?

Methodological Answer:

- Solvents : DMF (high polarity) vs. acetonitrile (lower toxicity). DMF improves yields (~85%) but requires post-reaction removal .

- Catalysts : CuBr outperforms CuSO₄/ascorbate in anhydrous conditions. Additives like TBTA stabilize Cu(I) .

Advanced: How to analyze regioselectivity in triazole synthesis?

Methodological Answer:

- ¹H-¹H NOESY : Confirm 1,4-disubstituted triazole by spatial proximity of substituents .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry .

Advanced: What strategies mitigate by-product formation during amide coupling?

Methodological Answer:

- Activating Agents : Use HATU over DCC to reduce racemization .

- Temperature Control : Maintain 0–5°C for acid-sensitive intermediates .

- Workup : Quench with aqueous NaHCO₃ to remove unreacted reagents .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24h. Monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis (25–300°C) to determine melting points .

Advanced: How to reconcile conflicting solubility data in different solvents?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, and PBS using nephelometry .

- Co-solvent Systems : Use DMSO/PBS (1:9) for in vitro assays to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.